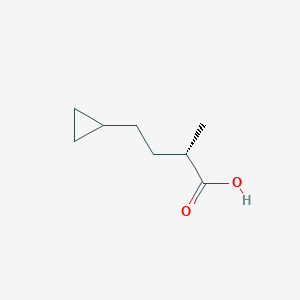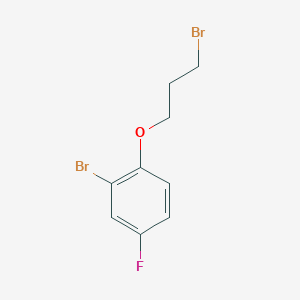
3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide” is a compound that contains a bromine and a fluorine atom, which are both halogens. It also has a propyl group (a three-carbon chain) and a phenoxy group (a phenol group attached to an oxygen atom). The presence of these functional groups could potentially make this compound useful in various chemical reactions .
Applications De Recherche Scientifique
Synthesis and Characterization of Fluorescent Probes
One application of related bromo-fluorophenoxy compounds involves the synthesis and characterization of fluorescent probes for detecting ions in aqueous solutions. For instance, derivatives of bromo-fluorophenols have been used to develop sensors that exhibit a turn-on fluorescence response upon the detection of fluoride ions in water, demonstrating their utility in environmental monitoring and analysis (Hirai et al., 2016).
Radiopharmaceutical Synthesis
In the radiopharmaceutical field, bromo-fluorophenyl compounds serve as precursors for the synthesis of radiolabeled compounds. For example, the synthesis of no-carrier-added 4-[18F]Fluorophenol from related compounds demonstrates the role of bromo-fluorophenyl derivatives in preparing complex radiopharmaceuticals for diagnostic imaging, showcasing their importance in medical research and diagnostics (Ross et al., 2011).
Environmental and Biological Sensors
Compounds with bromo-fluorophenyl moieties have been investigated for their applications as environmental and biological sensors. For instance, derivatives have been synthesized for the detection of hydrazine, a hazardous substance, in environmental water systems and biological samples. This demonstrates the potential of bromo-fluorophenyl compounds in developing sensitive and selective sensors for harmful chemicals (Zhu et al., 2019).
Liquid Crystal Display Technologies
In materials science, specifically in the development of liquid crystal displays (LCDs), bromo-fluorophenyl derivatives have been explored for their photoalignment properties. The study on azo-containing thiophene-based prop-2-enoates demonstrates the influence of fluoro-substituents on the photoalignment of nematic liquid crystals, indicating the application of such compounds in advanced display technologies (Hegde et al., 2013).
Antimicrobial and Antipathogenic Research
Additionally, bromo-fluorophenyl compounds have been synthesized and evaluated for their antimicrobial and antipathogenic activities. The synthesis of new thiourea derivatives containing bromophenyl and fluorophenyl groups highlights their potential in developing novel anti-microbial agents with antibiofilm properties, addressing the need for new therapies against resistant microbial strains (Limban et al., 2011).
Safety And Hazards
As with any chemical compound, handling “3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Propriétés
IUPAC Name |
2-bromo-1-(3-bromopropoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(12)6-8(9)11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQVDGWMJINDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

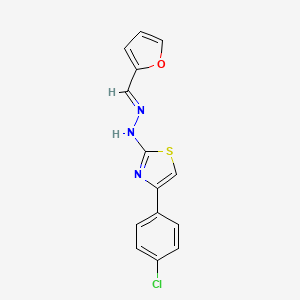
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
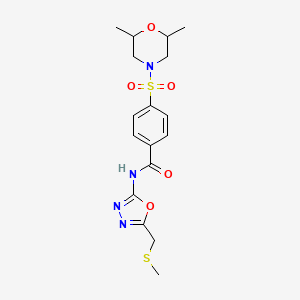
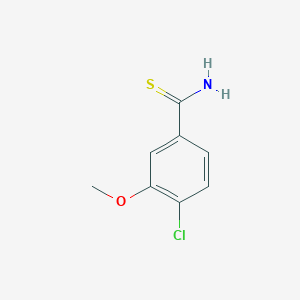
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
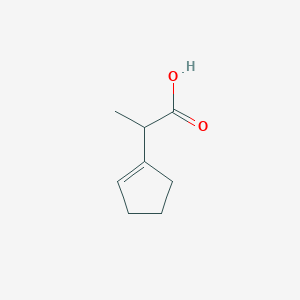
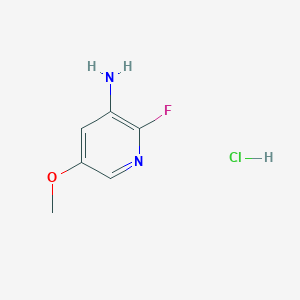
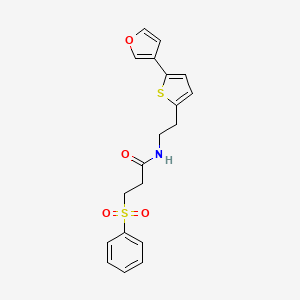
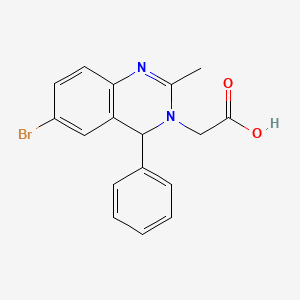
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)
![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)
